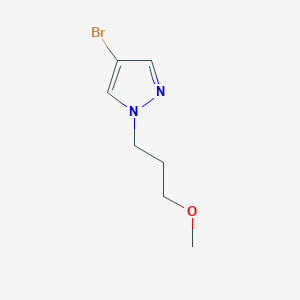

4-bromo-1-(3-methoxypropyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-(3-methoxypropyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2O/c1-11-4-2-3-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJYPHHYILWMTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 1 3 Methoxypropyl 1h Pyrazole and Its Advanced Precursors

Strategies for the Construction of the Pyrazole (B372694) Ring System

The formation of the pyrazole ring is the foundational step in the synthesis. Methodologies generally fall into two categories: building the ring from acyclic precursors or modifying a pre-formed heterocyclic core.

The most prevalent and classic method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. nih.govnih.gov This versatile reaction allows for the construction of a wide array of substituted pyrazoles by varying the substituents on both reactants. researchgate.net The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

The scope of this method extends beyond simple 1,3-diketones to include related synthons like α,β-unsaturated ketones and acetylenic ketones. nih.gov For instance, the reaction of hydrazine with α,β-unsaturated carbonyl compounds can yield pyrazolines, which are then oxidized to pyrazoles. beilstein-journals.org Modern adaptations of this reaction include one-pot, multicomponent procedures where the 1,3-dicarbonyl compound is generated in situ before the addition of hydrazine, streamlining the synthetic process. nih.govbeilstein-journals.org

| Carbonyl Precursor | Hydrazine Derivative | Key Conditions | Outcome | Reference |

|---|---|---|---|---|

| 1,3-Diketones | Hydrazine Hydrate | Acid catalyst (e.g., H₂SO₄, HCl) | Polysubstituted Pyrazoles | jocpr.com |

| Aryl-1,3-diketones | Arylhydrazines | N,N-dimethylacetamide (DMA), room temp. | Good yields and regioselectivity | nih.govorganic-chemistry.org |

| α,β-Unsaturated Ketones | Hydrazine Derivatives | Cyclo-condensation followed by oxidation | Mixture of pyrazole regioisomers | researchgate.net |

| Ketones + Diethyl Oxalate | Arylhydrazine | In situ generation of diketoester | 1,5-disubstituted pyrazoles | nih.gov |

An alternative strategy involves the modification of an already synthesized pyrazole ring. This is particularly useful for introducing substituents that might not be compatible with the conditions of ring formation. Advanced methods like metal-catalyzed cross-coupling reactions allow for precise functionalization.

For example, a pre-formed 4-bromo-N-substituted pyrazole can undergo palladium-catalyzed direct C-H arylation at the C5 position. rsc.org This reaction is highly chemoselective, leaving the C4-bromo bond intact for subsequent transformations. rsc.org Similarly, the C4-bromo substituent itself can be a handle for further functionalization, such as in Buchwald-Hartwig amination reactions to introduce amino groups at the C4 position. mdpi.com These methods demonstrate the ability to build molecular complexity on a simple pyrazole scaffold. mdpi.comnih.gov

Regioselective Installation of the 3-Methoxypropyl Moiety at the N1 Position

For unsymmetrical pyrazoles, the alkylation of the nitrogen atoms can lead to a mixture of N1 and N2 substituted isomers. Achieving regioselectivity is therefore a critical challenge in the synthesis of the target compound.

The most direct method for introducing the 3-methoxypropyl group is through a standard N-alkylation reaction. This typically involves treating a pyrazole precursor, such as 4-bromo-1H-pyrazole, with a suitable electrophile like 1-bromo-3-methoxypropane. The reaction is carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF).

More advanced and milder methods have also been developed. These include the use of trichloroacetimidates as alkylating agents under Brønsted acid catalysis, which avoids the need for strong bases. mdpi.comsemanticscholar.org Furthermore, biocatalytic approaches using engineered enzymes have emerged, offering unprecedented regioselectivity (>99%) for the N-alkylation of pyrazoles with simple haloalkanes. nih.govnih.gov

| Alkylation Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Standard N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | Common, versatile, may have regioselectivity issues. | mdpi.com |

| Trichloroacetimidate Alkylation | Alkyl Trichloroacetimidate, Brønsted Acid (e.g., CSA) | Mild, acid-catalyzed conditions. | mdpi.comsemanticscholar.org |

| Mitsunobu Reaction | Alcohol, DEAD, PPh₃ | Alternative for introducing alkyl groups. | mdpi.com |

| Enzymatic Alkylation | Engineered Methyltransferase, Haloalkane | Extremely high regioselectivity, "green" approach. | nih.govnih.gov |

Controlling the site of N-alkylation is paramount. For a pyrazole ring, the outcome of the alkylation is heavily influenced by steric and electronic factors. Systematic studies have shown that the regioselectivity of N-substitution can be effectively controlled. figshare.comacs.org

When an unsymmetrical pyrazole is substituted at the C3 (or C5) position, the incoming alkyl group will preferentially add to the less sterically hindered nitrogen atom. lookchem.com Therefore, to favor substitution at the N1 position, a bulkier group at the C5 position would direct the 3-methoxypropyl group to N1. The reaction conditions also play a crucial role; a combination of potassium carbonate as the base and dimethyl sulfoxide (B87167) (DMSO) as the solvent has been shown to provide high N1-regioselectivity in the alkylation of 3-substituted pyrazoles. figshare.comacs.orglookchem.com Density Functional Theory (DFT) calculations have been used to justify and predict this observed regioselectivity, attributing it primarily to steric hindrance. figshare.comacs.org

Targeted Bromination Procedures at the C4 Position of the Pyrazole Ring

The introduction of a bromine atom at the C4 position of the pyrazole ring is a key step in arriving at the final compound. This transformation is typically achieved via electrophilic aromatic substitution. The C4 position of the pyrazole nucleus is the most electron-rich and thus the most reactive towards electrophiles, making C4-bromination a highly regioselective and efficient process. researchgate.netresearchgate.net

The most common and effective reagent for this purpose is N-Bromosuccinimide (NBS). researchgate.net The reaction can be carried out under mild conditions, often in a solvent like carbon tetrachloride (CCl₄) or even water, to give excellent yields of the 4-bromopyrazole derivative. researchgate.net Other brominating agents such as liquid bromine can also be used. guidechem.com In some synthetic designs, bromination can be performed in a one-pot sequence following the initial cyclocondensation, where the freshly formed pyrazole is immediately treated with a brominating agent like N-bromosaccharin. jmcs.org.mx This targeted functionalization provides the crucial bromo-substituent, which can also serve as a synthetic handle for further cross-coupling reactions if desired. mdpi.com

Electrophilic Aromatic Substitution for Bromine Introduction

The introduction of a bromine atom onto the pyrazole ring is typically achieved through an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. Halogenation of pyrazole and its derivatives occurs preferentially at the C4 position of the ring. researchgate.net The synthesis of 4-bromo-1-(3-methoxypropyl)-1H-pyrazole would thus involve the bromination of the precursor, 1-(3-methoxypropyl)-1H-pyrazole.

Commonly, this transformation is carried out using molecular bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent. researchgate.networdpress.com

Mechanism with N-Bromosuccinimide (NBS): N-Bromosuccinimide is a convenient and easy-to-handle solid reagent often preferred over the highly corrosive and volatile liquid bromine. wordpress.commanac-inc.co.jp The reaction mechanism generally proceeds as follows:

Initiation: In the presence of a trace amount of HBr, NBS is protonated. This makes the bromine atom more electrophilic. youtube.com

Bromine Generation: The bromide ion (from HBr) attacks the electrophilic bromine on the protonated NBS, generating a molecule of Br₂ in situ. This ensures a low, steady concentration of Br₂ in the reaction mixture, which can enhance selectivity and reduce side reactions. manac-inc.co.jpmasterorganicchemistry.com

Electrophilic Attack: The π-electrons of the pyrazole ring attack one of the bromine atoms of the Br₂ molecule. The electron-rich nature of the pyrazole ring facilitates this attack, with the C4 position being the most nucleophilic. This step forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

Rearomatization: A base (which can be the solvent or the succinimide (B58015) anion byproduct) removes the proton from the C4 position, restoring the aromaticity of the pyrazole ring and yielding the final product, this compound, along with succinimide and HBr. masterorganicchemistry.com

The reaction is typically carried out in a suitable solvent, such as carbon tetrachloride (CCl₄), although greener alternatives are increasingly sought. researchgate.netwikipedia.org

Alternative Bromination Reagents and Techniques

While Br₂ and NBS are standard reagents, several alternatives have been developed to improve safety, efficiency, and environmental friendliness. manac-inc.co.jpnih.gov

| Reagent | Description | Advantages |

| Dibromoisocyanuric acid (DBI) | A powerful, solid brominating agent. manac-inc.co.jptcichemicals.com | More reactive than NBS, capable of brominating even deactivated aromatic rings under mild conditions. manac-inc.co.jp Both bromine atoms can be utilized in the reaction. tcichemicals.com |

| Bromide-Bromate Couple | An aqueous mixture of bromide (e.g., NaBr) and bromate (B103136) (e.g., NaBrO₃) salts. researchgate.net | Generates the reactive brominating species in situ upon acidification. It is considered an eco-friendly alternative to liquid bromine, producing benign salt waste. researchgate.net |

| Electrochemical Bromination | An electrolytic method using a platinum anode in an aqueous solution of sodium bromide (NaBr). researchgate.netresearchgate.net | Avoids the use of chemical oxidants, making it a green and practical method. The process can be highly efficient for various pyrazole derivatives. researchgate.net |

| Poly(N-bromobenzene-1,3-disulfonylamide) (PBBS) | A polymeric N-bromo compound. | Offers comparable brominating power to other agents and is easy to separate from the reaction mixture and potentially regenerate. manac-inc.co.jp |

These alternative methods offer various benefits, from enhanced reactivity and selectivity to improved safety profiles and alignment with green chemistry principles.

Optimization and Green Chemistry Principles in the Synthesis of this compound

Solvent-Free and Microwave-Assisted Synthetic Routes

Traditional synthetic methods often rely on volatile organic solvents and long reaction times with conventional heating. Modern techniques such as solvent-free reactions and microwave irradiation offer significant improvements. ijprt.orgdergipark.org.tr

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. dergipark.org.trnih.gov This technique can be applied to both the initial formation of the pyrazole ring and the subsequent bromination step. dergipark.org.tr

Pyrazole Ring Formation: The condensation of a 1,3-dicarbonyl precursor with a substituted hydrazine to form the pyrazole ring can be efficiently carried out under microwave irradiation, often in a one-pot procedure. nih.govnih.gov

Bromination: The C4-bromination of pyrazoles using NBS has been successfully performed under microwave conditions. dergipark.org.tr For example, a study demonstrated the microwave-assisted bromination of a pyrazole derivative at 150°C for 2 hours using NBS in THF, achieving a 77% yield. dergipark.org.tr This represents a significant acceleration compared to conventional heating methods.

Solvent-Free Synthesis: Conducting reactions without a solvent, or "neat," offers substantial environmental benefits by eliminating solvent waste and simplifying product purification. nih.govmdpi.com Grinding techniques (mechanochemistry) can be employed to bring reactants into close contact and initiate the reaction. nih.govmdpi.com The synthesis of various pyrazole derivatives has been achieved using solvent-free, one-pot multicomponent reactions, sometimes in combination with microwave irradiation or catalytic methods. nih.govmdpi.com

Comparison of Synthetic Methods for Pyrazole Derivatives

| Method | Conditions | Time | Yield | Reference |

| Conventional | Refluxing in ethanol | 3-4 hours | Good | researchgate.net |

| Microwave | Water mediated, 2,4-dinitrophenyl hydrazine | Not specified | Good | nih.gov |

| Microwave | Enaminonitrile + hydrazine hydrate | 4 minutes | 94.1% | nih.gov |

| Grinding | Enaminonitrile + hydrazine hydrate | 10 minutes | 90.3% | nih.gov |

| Ultrasonic | Aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate | 25 minutes | 95% | frontiersin.org |

Atom Economy and Sustainable Methodologies

Atom Economy: Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies less waste generation.

In the synthesis of this compound, the bromination step is a key point for optimization.

Bromination with Br₂: C₇H₁₁N₂O + Br₂ → C₇H₁₀BrN₂O + HBr This reaction has a theoretical atom economy of 72.9% .

Bromination with NBS (C₄H₄BrNO₂): C₇H₁₁N₂O + C₄H₄BrNO₂ → C₇H₁₀BrN₂O + C₄H₅NO₂ (succinimide) This reaction has a significantly lower theoretical atom economy of 55.0% , as the succinimide portion of the NBS molecule becomes a byproduct. wordpress.com

While NBS is safer to handle, its poor atom economy is a drawback from a green chemistry perspective. wordpress.com Methods like electrochemical bromination using NaBr, where the only byproduct is hydrogen gas, offer a much higher atom economy.

Sustainable Methodologies: Beyond atom economy, other sustainable practices can be integrated into the synthesis:

Catalysis: Using recyclable, heterogeneous catalysts can simplify product purification and reduce waste. thieme-connect.comfrontiersin.org For pyrazole synthesis, various catalysts including nano-organocatalysts and supported metal complexes have been developed. nih.govfrontiersin.org

Renewable Feedstocks: While not directly applicable to this specific compound's known routes, a broader green approach involves sourcing starting materials from renewable biomass instead of petrochemicals.

Use of Greener Solvents: When solvents are necessary, replacing hazardous options like CCl₄ with greener alternatives such as water, ethanol, or ionic liquids improves the environmental profile of the synthesis. thieme-connect.commdpi.com Reactions in water are particularly advantageous for their low cost, safety, and environmental benefits. researchgate.netthieme-connect.com

By integrating these advanced synthetic techniques and green chemistry principles, the production of this compound can be made more efficient, safer, and environmentally sustainable.

Future Research Directions and Emerging Trends for 4 Bromo 1 3 Methoxypropyl 1h Pyrazole

Development of Innovative and Sustainable Synthetic Pathways

The development of environmentally friendly and efficient synthetic routes to 4-bromo-1-(3-methoxypropyl)-1H-pyrazole is a key area of future research. Current efforts are focused on moving beyond traditional batch synthesis methods, which can be time-consuming and generate significant chemical waste.

One of the most promising innovative approaches is the use of continuous flow chemistry . This technique offers precise control over reaction parameters, leading to higher yields, improved product purity, and enhanced safety. For example, a continuous flow process could be designed for the bromination of 1-(3-methoxypropyl)-1H-pyrazole, potentially utilizing a solid-supported brominating agent to minimize the use of hazardous reagents.

Another area of intense investigation is the development of catalytic C-H activation and bromination reactions . This strategy aims to directly replace a hydrogen atom on the pyrazole (B372694) ring with a bromine atom, bypassing the need for pre-functionalized starting materials and thereby increasing atom economy.

Microwave-assisted synthesis is also being explored as a method to accelerate the synthesis of this compound. Microwave irradiation can significantly reduce reaction times and, in some cases, improve reaction selectivity compared to conventional heating methods.

| Synthetic Method | Key Advantages |

| Continuous Flow Synthesis | Enhanced control over reaction parameters, improved safety and scalability. |

| Catalytic C-H Bromination | Increased atom economy, reduced number of synthetic steps. |

| Microwave-Assisted Synthesis | Rapid reaction rates, potential for improved yields and cleaner reactions. |

Exploration of Unconventional Reactivity Patterns and Transformations

Researchers are actively seeking to uncover new chemical reactions and transformations involving this compound. The presence of the bromine atom on the pyrazole ring opens up a wide range of possibilities for creating novel and complex molecules.

A significant focus is on the application of this compound in palladium-catalyzed cross-coupling reactions . These reactions, such as the Suzuki-Miyaura and Sonogashira couplings, allow for the formation of new carbon-carbon bonds, enabling the synthesis of a diverse array of substituted pyrazoles with potential applications in medicinal chemistry and materials science.

The potential for this compound to participate in unconventional cycloaddition reactions is another exciting avenue of research. While pyrazoles are typically aromatic and not highly reactive in these types of transformations, the electronic properties of the bromo and methoxypropyl substituents may allow for novel reactivity under specific conditions.

Furthermore, the functionalization of the methoxypropyl side chain offers additional opportunities for creating new derivatives. Selective transformations of this side chain could lead to the development of bifunctional molecules with unique properties and applications.

| Transformation Type | Potential Products |

| Palladium-Catalyzed Cross-Coupling | Aryl-, vinyl-, or alkynyl-substituted pyrazoles. |

| Unconventional Cycloadditions | Novel fused heterocyclic systems. |

| Side-Chain Functionalization | Bifunctional pyrazole derivatives. |

Integration into Advanced Supramolecular Architectures

The unique structural features of this compound make it an excellent candidate for use as a building block in the construction of complex supramolecular assemblies. The bromine atom can act as a halogen bond donor, while the nitrogen atoms of the pyrazole ring can coordinate to metal ions.

In the field of crystal engineering , the directional nature of halogen bonding can be exploited to control the self-assembly of molecules into well-defined crystalline structures. This could lead to the development of new materials with tailored physical properties, such as solubility and melting point.

This pyrazole derivative can also be used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers . These materials consist of metal ions linked together by organic ligands, and they have potential applications in areas such as gas storage, catalysis, and sensing. The specific properties of the resulting MOFs can be tuned by varying the metal ion and the organic ligand.

| Supramolecular Assembly | Key Interactions |

| Co-crystals | Halogen bonding, hydrogen bonding, π-stacking. |

| Metal-Organic Frameworks | Coordination bonds, halogen bonds. |

| Coordination Polymers | Coordination bonds. |

Synergistic Research with Other Chemical Disciplines (e.g., Flow Chemistry, Electrochemistry)

The future of research on this compound will increasingly involve collaborations with other chemical disciplines. The integration of technologies such as flow chemistry and electrochemistry promises to unlock new synthetic possibilities and applications.

The combination of flow chemistry and process analytical technology (PAT) allows for real-time monitoring and optimization of chemical reactions. This can lead to a deeper understanding of reaction mechanisms and the development of more efficient and robust synthetic processes.

Electrochemistry offers a green and powerful alternative to traditional chemical reagents for promoting chemical reactions. The electrochemical reduction or oxidation of this compound could provide access to novel reactive intermediates and synthetic transformations.

The ultimate synergy may be found in the development of flow electrochemical reactors . These systems would allow for the continuous and scalable synthesis of pyrazole derivatives with high levels of control and efficiency, pushing the boundaries of modern synthetic chemistry.

| Interdisciplinary Approach | Potential Benefits |

| Flow Chemistry and PAT | Improved process understanding and control. |

| Electrochemistry | Greener and more efficient synthetic methods. |

| Flow Electrochemistry | Continuous and scalable electrosynthesis of novel compounds. |

Q & A

Q. Critical Parameters :

- Temperature : Bromination is exothermic; maintaining ≤25°C prevents side reactions.

- Solvent Choice : Polar aprotic solvents enhance alkylation efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .

How can researchers confirm the structural integrity and purity of this compound?

Basic Research Question

Methodological Approach :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.8–2.1 ppm (methylene groups in the methoxypropyl chain) and δ 3.3–3.5 ppm (methoxy protons) .

- ¹³C NMR : Signals for the pyrazole carbons (δ 105–150 ppm) and methoxypropyl carbons (δ 45–70 ppm) .

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 247.13 (C₉H₁₅BrN₂O⁺) confirms molecular weight .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., Br–C bond ≈ 1.89 Å) .

What strategies optimize reaction yields in the synthesis of this compound derivatives?

Advanced Research Question

Optimization Strategies :

- Catalyst Use : Lewis acids (e.g., FeCl₃) accelerate bromination by stabilizing intermediates .

- Solvent Effects : DMF increases alkylation rates compared to THF due to higher polarity .

- Temperature Gradients : Gradual warming (0°C → room temperature) minimizes decomposition during bromination .

Data-Driven Example :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 25°C, 12 hrs | 82 | 98 |

| THF, 25°C, 24 hrs | 58 | 90 |

Higher yields in DMF correlate with improved solubility of intermediates .

How does the 3-methoxypropyl substituent influence the reactivity and biological activity of 4-bromo-1H-pyrazole derivatives?

Advanced Research Question

Structure-Activity Insights :

- Electron-Donating Effects : The methoxy group increases electron density on the pyrazole ring, enhancing nucleophilic substitution at the 4-bromo position .

- Biological Implications : The 3-methoxypropyl chain improves membrane permeability in cell-based assays, as observed in analogs like 4-bromo-1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole .

Mechanistic Studies : - Enzyme Inhibition : Pyrazole derivatives with alkoxyalkyl chains show enhanced binding to kinase ATP pockets via H-bonding with the methoxy oxygen .

How should researchers address discrepancies in reported physicochemical properties (e.g., pKa, solubility) of this compound?

Advanced Research Question

Analytical Framework :

Validate Experimental Conditions : Compare data obtained under identical parameters (e.g., solvent, temperature). For example:

- pKa : Predicted values (1.17 ± 0.10) may deviate from experimental measurements due to solvent effects .

Computational Calibration : Use DFT calculations (e.g., B3LYP/6-31G*) to model pKa and solubility, adjusting for solvent models (e.g., COSMO-RS) .

Cross-Validation : Replicate key studies (e.g., solubility in DMSO vs. water) to identify systematic errors .

Q. Example Contradiction Resolution :

What are the key challenges in functionalizing this compound for medicinal chemistry applications?

Advanced Research Question

Challenges and Solutions :

- Steric Hindrance : The 3-methoxypropyl group impedes electrophilic substitution at the 5-position. Solution: Use directing groups (e.g., boronic esters) to regioselectively modify the pyrazole core .

- Bromine Reactivity : Competing elimination during Suzuki-Miyaura coupling. Solution: Optimize Pd catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and base (K₂CO₃ vs. Cs₂CO₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.